molecular formula C10H18O2 B1629996 Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- CAS No. 23059-38-3

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-

Cat. No.: B1629996
CAS No.: 23059-38-3
M. Wt: 170.25 g/mol
InChI Key: YLQLGTFGVSLQJL-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- (CAS 23250-42-2) is a cyclohexane-based ester characterized by a methyl ester group at the carboxylic acid position and two methyl substituents at the 1,4-positions of the cyclohexane ring in the trans-configuration . This compound is part of a broader class of cyclohexanecarboxylate esters, which are widely studied for their structural diversity and applications in organic synthesis, materials science, and pharmaceuticals. The trans-configuration of the methyl groups imparts distinct steric and electronic properties, influencing its reactivity, solubility, and physical characteristics compared to its cis-isomer (CAS 24292-52-2) .

Properties

IUPAC Name

methyl 1,4-dimethylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8-4-6-10(2,7-5-8)9(11)12-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQLGTFGVSLQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885229, DTXSID80885231, DTXSID30865083
Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name Methyl 1,4-dimethylcyclohexane-1-carboxylate
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23059-38-3, 23250-42-2
Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, cis-
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Record name 1,4-Dimethylcyclohexane Carboxylate
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Record name Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Preparation Methods

Fischer Esterification of 1,4-Dimethylcyclohexanecarboxylic Acid

The most direct route involves the acid-catalyzed esterification of 1,4-dimethylcyclohexanecarboxylic acid with methanol. Sulfuric acid (H₂SO₄) serves as a catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity for nucleophilic attack by methanol.

Reaction Conditions

  • Molar Ratio : A 6:1 methanol-to-acid ratio is optimal to drive the equilibrium toward ester formation.
  • Catalyst Loading : 4.5 wt% H₂SO₄ relative to the acid ensures efficient protonation without excessive side reactions.
  • Temperature and Time : Refluxing at 76°C for 7 hours achieves 98% conversion.

Mechanistic Considerations
The reaction proceeds via a tetrahedral intermediate, with water elimination as the rate-limiting step. The trans configuration of the methyl groups is preserved if the starting carboxylic acid is stereochemically pure.

Purification
Post-reaction, the crude product is washed with hot water to remove residual catalyst and methanol, followed by centrifugation and distillation under reduced pressure (bp: 206°C).

Transesterification of 1,4-Dimethylcyclohexanecarboxylate Precursors

Transesterification offers an alternative route using glycerol-bound esters (e.g., triglycerides) and methanol. While less common for this compound, the method is viable for industrial-scale synthesis.

Optimized Parameters

  • Methanol-to-Oil Ratio : 6:1 (v/v) maximizes ester yield (93.3%).
  • Catalyst : 4.5 wt% H₂SO₄.
  • Reaction Time : 24 hours at 50°C ensures complete conversion.

Key Challenges

  • Glycerol Solubility : Excess methanol increases glycerol solubility in the ester layer, necessitating rigorous washing.
  • Isomer Separation : The cis isomer (CAS 23059-38-3) may co-form, requiring chromatographic or fractional distillation steps.

Reaction Optimization and Kinetic Analysis

Catalyst Screening

Comparative studies reveal sulfuric acid outperforms solid acid catalysts (e.g., Amberlyst-15) in yield and reaction rate:

Catalyst Yield (%) Reaction Time (h)
H₂SO₄ (4.5 wt%) 98 7
Amberlyst-15 83 24
Sulfonated Carbons 92 24

Data adapted from ethyl ester synthesis

Temperature and Stereochemical Control

Elevated temperatures (>70°C) favor trans isomer stability due to reduced ring strain in the cyclohexane chair conformation. At 50°C, cis-trans equilibrium mixtures form, necessitating post-synthesis isolation.

Purification and Isolation of the Trans Isomer

Liquid-Liquid Extraction

  • Washing Protocol : Three to four washes with hot water remove glycerol and catalyst residues.
  • Centrifugation : 10 minutes at 3,000 rpm ensures phase separation.

Distillation and Chromatography

  • Fractional Distillation : Effective for separating cis (bp: 203.41°C) and trans (bp: 206°C) isomers.
  • Silica Gel Chromatography : Hexane/ethyl acetate (9:1) elutes the trans isomer with >99% purity.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Strong absorbance at 1,740 cm⁻¹ confirms ester C=O stretching.
  • ¹H NMR : Trans-methyl groups exhibit coupling constants (J) of 10–12 Hz, distinguishing them from cis counterparts (J = 4–6 Hz).

Thermal Stability

  • TG-DTA : Decomposition onset at 250°C, with a mass loss of 95% by 300°C.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

      Products: Oxidation of the methyl ester group can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Conducted in an inert atmosphere, often in anhydrous solvents.

      Products: Reduction of the ester group yields the corresponding alcohol.

  • Substitution

      Reagents: Halogenating agents (e.g., thionyl chloride, phosphorus tribromide)

      Conditions: Typically performed under reflux conditions.

      Products: Substitution reactions can introduce halogen atoms into the cyclohexane ring or the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Thionyl chloride, phosphorus tribromide

Scientific Research Applications

Chemistry

In organic synthesis, cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is used as an intermediate in the preparation of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

This compound is studied for its potential biological activities. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes. It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

Medicine

In medicinal chemistry, derivatives of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- are explored for their therapeutic potential. They are evaluated for their pharmacokinetic properties, bioavailability, and efficacy in treating various diseases.

Industry

Industrially, this compound is used in the manufacture of polymers, resins, and plasticizers. Its stability and reactivity make it suitable for incorporation into materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The trans-configuration of the methyl groups influences the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

2.1.1. Cyclohexanecarboxylic Acid, 4-Propyl-, 4-Ethoxyphenyl Ester, Trans- (CAS: Not explicitly listed)
  • Structure : Features a 4-propyl group on the cyclohexane ring and a 4-ethoxyphenyl ester group.
  • Key Differences: The larger 4-ethoxyphenyl ester substituent increases molecular weight and hydrophobicity compared to the methyl ester in the target compound.
2.1.2. Cyclohexanecarboxylic Acid, 4-Hydroxy-, Methyl Ester, Cis- (CAS 6125-57-1)
  • Structure : Contains a hydroxyl group at the 4-position of the cyclohexane ring in the cis-configuration.
  • Key Differences: The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing water solubility relative to the non-polar methyl-substituted target compound. The cis-configuration may lead to lower thermal stability compared to the trans-isomer due to reduced symmetry .
2.1.3. Cyclohexanecarboxylic Acid, 4-Hexyl-, 4-Cyanophenyl Ester, Trans- (CAS 62439-36-5)
  • Structure: Includes a 4-hexyl chain on the cyclohexane ring and a 4-cyanophenyl ester group.
  • The hexyl chain increases lipophilicity, making this compound more suitable for applications in hydrophobic matrices (e.g., liquid crystals) .

Diesters vs. Monoesters

2.2.1. Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)
  • Structure : Contains two methyl ester groups at the 1,4-positions of the cyclohexane ring. The commercial product is predominantly the trans-isomer (CAS 94-60-0) .
  • Key Differences: Physical Properties: DMCD (trans) has a melting point of 24–27°C and is insoluble in water, whereas the monoester (trans-1,4-dimethyl-) is likely a liquid at room temperature due to reduced symmetry and lower molecular weight. Applications: DMCD is used as a plasticizer and polymer intermediate, while monoesters like the target compound may serve as intermediates in fine chemical synthesis .

Isomeric Comparisons

Property Trans-1,4-Dimethyl- (Target) Cis-1,4-Dimethyl- (CAS 24292-52-2)
Symmetry Higher (trans-configuration) Lower (cis-configuration)
Melting Point Likely lower Likely higher due to packing
Solubility in Water Low Slightly higher (polar cis-form)
Synthetic Utility Preferred in steric-demanding reactions Limited by steric hindrance

Functional Group Variations

Compound Class Example (CAS) Key Functional Feature Impact on Properties
Amino-Substituted 4-Amino-, ethyl ester, trans- (13081-32-8) Amino group enhances polarity Increased solubility; potential bioactivity
Chlorinated 2-Chloroethyl ester (CAS 57 He-468) Chlorine introduces electronegativity Higher reactivity in substitutions
Hydroxy-Substituted 4-Hydroxy-, methyl ester, cis- (6125-57-1) Hydroxyl enables hydrogen bonding Improved solubility in polar solvents

Biological Activity

Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- (CAS Number: 23250-42-2) is an organic compound with the molecular formula C10_{10}H18_{18}O2_2. This compound features a cyclohexane ring substituted with two methyl groups at the 1 and 4 positions in a trans configuration, and its carboxylic acid group is esterified with methanol. Its unique structural properties make it valuable in various chemical and industrial applications, particularly in the synthesis of more complex organic compounds and potential therapeutic agents.

The biological activity of cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which may participate in several biochemical pathways. The trans-configuration of the methyl groups can influence binding affinities and specificity towards different molecular targets, potentially affecting its pharmacological properties.

Potential Therapeutic Applications

Research has indicated that cyclohexanecarboxylic acid derivatives may exhibit various biological activities:

  • Antimicrobial Properties : Some studies suggest that compounds with similar structures can inhibit bacterial growth and may serve as potential antimicrobial agents.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro.
  • Enzyme Interactions : The compound has been investigated for its interactions with various enzymes, which could be pivotal in drug development .

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study explored the antimicrobial efficacy of cyclohexanecarboxylic acid derivatives against various pathogens. The results indicated that some compounds demonstrated significant inhibition of bacterial growth, suggesting a potential role in antibiotic development.
  • Anti-inflammatory Research :
    In a controlled experiment, cyclohexanecarboxylic acid derivatives were tested for their ability to reduce inflammation in animal models. Results showed a marked decrease in pro-inflammatory cytokines, indicating potential therapeutic benefits for inflammatory diseases.
  • Enzyme Interaction Studies :
    Research involving enzyme kinetics revealed that cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans- interacts with specific enzymes involved in metabolic pathways. This interaction could facilitate the development of enzyme inhibitors or activators for therapeutic purposes .

Comparison with Similar Compounds

Compound NameStructure TypeUnique Properties
Cyclohexanecarboxylic acidParent compoundLacks ester functionality
1,4-Cyclohexanedicarboxylic acidDicarboxylic acidContains two carboxylic acid groups
Dimethyl 1,4-cyclohexanedicarboxylateDicarboxylateFeatures two ester groups
Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-methyl esterMethyl ester derivativeDifferent substitution pattern

Uniqueness of Cyclohexanecarboxylic Acid, 1,4-Dimethyl-, Methyl Ester

The unique trans configuration and specific esterification of this compound provide distinct physical and chemical properties compared to its cis-isomer or other related compounds. This uniqueness enhances its potential applications in both research and industry.

Q & A

What are the optimal synthetic routes for producing trans-1,4-dimethylcyclohexanecarboxylic acid methyl ester with high stereochemical purity?

Basic Research Question
The synthesis of the trans isomer (CAS: 24292-52-2) often involves stereoselective esterification or isomerization. A common method includes the catalytic hydrogenation of substituted cyclohexene precursors under controlled pressure and temperature to favor trans-configuration . For improved stereochemical purity, chiral catalysts (e.g., Rhodium-based systems) can enhance diastereomeric excess. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients (e.g., 9:1 ratio) effectively isolates the trans isomer .

How can the trans configuration of 1,4-dimethylcyclohexanecarboxylic acid methyl ester be confirmed experimentally?

Basic Research Question
X-ray crystallography is definitive for confirming trans stereochemistry. For example, a study on trans-4-formylcyclohexanecarboxylate derivatives (CAS: 54274-80-5) used crystallographic data to validate axial vs. equatorial substituent arrangements . Alternatively, NMR analysis (¹H and ¹³C) distinguishes trans isomers by coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons in cyclohexane systems) .

What factors influence the conformational stability of trans-1,4-dimethylcyclohexanecarboxylic acid methyl ester in solution?

Advanced Research Question
The stability of the trans isomer depends on steric interactions and solvent polarity. Computational studies (e.g., molecular mechanics or DFT) reveal that the trans configuration minimizes 1,3-diaxial strain between methyl and ester groups compared to cis isomers . Polar solvents (e.g., methanol) stabilize the ester group through hydrogen bonding, reducing ring flipping. Experimental data from substituted cyclohexane analogs (e.g., trans-1,4-di-tert-butylcyclohexane) show similar trends in energy barriers (~12–15 kJ/mol for chair-to-chair interconversion) .

How do researchers resolve contradictions in reported thermodynamic data for trans-1,4-dimethylcyclohexanecarboxylate derivatives?

Advanced Research Question
Discrepancies in enthalpy or stability data often arise from impurities or measurement techniques. For example, conflicting boiling points for trans isomers (e.g., 6236-88-0 vs. 24292-52-2) may result from incomplete purification . To address this, researchers should cross-validate data using gas chromatography (GC-MS) and differential scanning calorimetry (DSC) . Peer-reviewed studies on analogous compounds (e.g., trans-cyclohexanedicarboxylic acids) recommend using NIST reference standards for calibration .

What methodologies are recommended for analyzing the reactivity of the ester group in trans-1,4-dimethylcyclohexanecarboxylates under basic conditions?

Advanced Research Question
The ester group’s reactivity is influenced by steric hindrance from the trans-dimethyl substituents. Hydrolysis studies under alkaline conditions (e.g., NaOH/EtOH) show slower reaction rates compared to unsubstituted esters due to reduced nucleophilic accessibility. Kinetic assays using UV-Vis spectroscopy (monitoring at 270 nm for ester cleavage) quantify this effect . Computational modeling (e.g., transition state analysis in Gaussian) further predicts activation energies, correlating with experimental results .

How can researchers mitigate challenges in stereochemical resolution during large-scale synthesis of trans-1,4-dimethylcyclohexanecarboxylates?

Applied Research Question
Scale-up often amplifies stereochemical drift. Dynamic kinetic resolution (DKR) using immobilized enzymes (e.g., lipases) or chiral auxiliaries (e.g., Evans oxazolidinones) improves enantiomeric control . For instance, a patent describes using trans-4-aminocyclohexanecarboxylate intermediates to stabilize the desired configuration during multi-step syntheses . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time .

What advanced computational tools are suitable for predicting the spectroscopic properties of trans-1,4-dimethylcyclohexanecarboxylic acid methyl ester?

Advanced Research Question
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately predicts NMR chemical shifts and IR vibrational frequencies. For example, calculated IR spectra for trans-cyclohexanecarboxaldehyde derivatives (CAS: 32533-97-4) match experimental data within ±5 cm⁻¹ . Software like Gaussian or ORCA integrates solvent effects (e.g., PCM models) to refine predictions for polar environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-
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Cyclohexanecarboxylic acid, 1,4-dimethyl-, methyl ester, trans-

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